molecular formula C14H15BrN2O3S B2402227 4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide CAS No. 479485-87-5

4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide

Cat. No.: B2402227
CAS No.: 479485-87-5
M. Wt: 371.25
InChI Key: YPLMPLVBOOKCBX-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide is a synthetic organic compound that features a pyridinium core substituted with a hydroxyethyl carbamoyl group and a thiophenyl ethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.

    Introduction of the Hydroxyethyl Carbamoyl Group: This step involves the reaction of the pyridinium intermediate with 2-hydroxyethyl isocyanate under controlled conditions to form the hydroxyethyl carbamoyl group.

    Attachment of the Thiophenyl Ethyl Ketone Moiety: The final step involves the reaction of the intermediate with thiophene-2-carboxaldehyde in the presence of a suitable oxidizing agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-4-carboxamide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S.BrH/c17-8-5-15-14(19)11-3-6-16(7-4-11)10-12(18)13-2-1-9-20-13;/h1-4,6-7,9,17H,5,8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLMPLVBOOKCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C[N+]2=CC=C(C=C2)C(=O)NCCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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